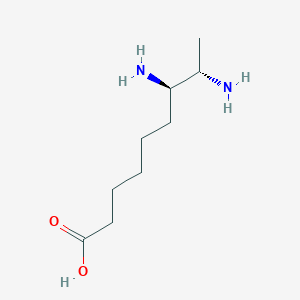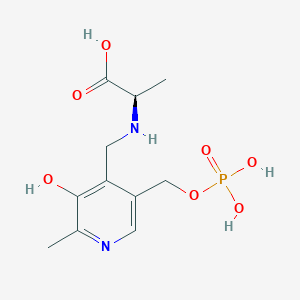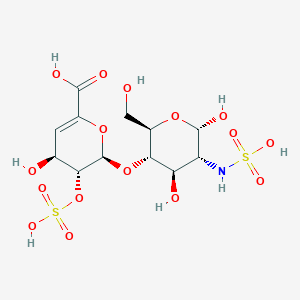
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. For instance, the reaction may proceed as follows:
Diazotization: Aniline derivative is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with a phenolic compound under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its vivid color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored polymers and materials.
作用機序
The mechanism of action of 2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amine derivatives, which may interact with cellular components. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.
類似化合物との比較
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used in pH indicators.
Sudan III: A lipid-soluble dye used in staining techniques.
Phenylazophenol: A simpler azo compound with similar properties but different applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other azo compounds.
特性
CAS番号 |
115973-52-9 |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 g/mol |
IUPAC名 |
2-(2-hydroxy-5-phenyldiazenylphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-11-17(23-22-16-9-5-2-6-10-16)14-18(20)19(21(25)26)13-15-7-3-1-4-8-15/h1-12,14,19,24H,13H2,(H,25,26) |
InChIキー |
SIGDMTONTNUMJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
同義語 |
2-(1-carboxy-2-phenylethyl)-4-phenylazophenol 2-(1-carboxy-2-phenylethyl)-4-phenylazophenol, (D)-isomer 2-(1-carboxy-2-phenylethyl)-4-phenylazophenol, (L)-isomer CPEPAZP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-2-methoxyphenol](/img/structure/B1216696.png)
![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)


